1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-6-5-9(13)11-12/h1-6H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVZAUFYNZIBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=O)N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242317-92-5 | |
| Record name | 1-(2-fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolone N-oxides, while substitution reactions can produce a variety of functionalized pyrazolones .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, which are essential in developing new materials and pharmaceuticals. The synthesis typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, leading to various derivatives through oxidation, reduction, and substitution reactions.
Table 1: Common Reactions of 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to pyrazolone derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Yields hydrazine derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Introduces functional groups onto the pyrazolone ring | N-bromosuccinimide, amines |
Potential Bioactive Molecule
Research indicates that this compound exhibits anti-inflammatory and analgesic properties. These characteristics make it a candidate for drug discovery aimed at treating various inflammatory conditions and pain management.
Mechanism of Action
The compound may interact with specific molecular targets and pathways, inhibiting certain enzymes or receptors that lead to its observed biological effects. Understanding these interactions is critical for developing therapeutic applications in diseases such as cancer and neurological disorders.
Medicinal Applications
Therapeutic Potential
Ongoing studies are investigating the compound's efficacy as a therapeutic agent. Its unique fluorophenyl group enhances biological activity and stability, making it valuable in medicinal chemistry. Preliminary findings suggest its use in formulations targeting chronic pain and inflammatory diseases .
Case Studies
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reduction in inflammation markers when administered in controlled doses. This suggests potential for further development into anti-inflammatory medications.
Case Study 2: Cancer Research
Another research effort focused on the compound's role in inhibiting tumor growth. In vitro studies showed that it could reduce cell proliferation in specific cancer cell lines, indicating its potential as a chemotherapeutic agent. Further exploration into its mechanisms could pave the way for novel cancer treatments.
Industrial Applications
In addition to its research applications, this compound is being explored for use in the development of new materials with specific electronic and optical properties. Its unique structural features allow for modifications that can enhance performance in industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Pyrazolone derivatives differ primarily in substituent patterns on the phenyl ring and the pyrazoline core. Key analogs include:
Key Observations:
- Steric Influence: The ortho-fluorine substituent may restrict rotational freedom, affecting molecular packing in crystalline states (as seen in analogs with bulky groups, e.g., Schiff base derivatives in ).
- Ring Conformation: Pyrazoline rings in antipyrine derivatives exhibit puckering amplitudes (~0.3–0.5 Å) and pseudorotation phases, as quantified by Cremer-Pople coordinates .
Physicochemical Properties
- Solubility: Fluorinated pyrazolones generally exhibit lower solubility in polar solvents compared to hydroxylated analogs (e.g., the Schiff base in ), due to reduced hydrogen-bonding capacity.
- Thermal Stability: Methyl and halogen substituents (e.g., bromo in ) increase molecular weight and may enhance thermal stability relative to the fluorine derivative.
Biological Activity
1-(2-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Molecular Formula: CHFNO
Molecular Weight: 178.16 g/mol
CAS Number: 1242317-92-5
The compound features a pyrazolone core with a fluorophenyl substituent, which is significant for its biological activity. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been suggested that this compound may inhibit specific enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory and analgesic effects. Additionally, studies indicate that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. For instance, in vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.
Antimicrobial Activity
In vitro evaluations of various pyrazole derivatives have indicated promising antimicrobial activities against a range of pathogens. Notably, one study reported minimum inhibitory concentration (MIC) values for several derivatives:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | TBD | Escherichia coli |
These findings highlight the potential of this compound as a lead compound in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 42.30 |
These results suggest that modifications to the pyrazolone structure can lead to enhanced anticancer activity, making it a valuable scaffold for further drug development .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazolone derivatives for their biological activities:
- Synthesis and Evaluation : A series of novel pyrazolone derivatives were synthesized and screened for anti-inflammatory activity. Compounds showed varying degrees of COX-2 inhibition, with some demonstrating superior efficacy compared to standard treatments .
- Antimicrobial Studies : In a comparative study, multiple pyrazolone derivatives were tested against common bacterial strains. The results indicated that certain derivatives possessed potent antibacterial properties with low MIC values .
- Anticancer Screening : A recent study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, revealing significant growth inhibition and apoptosis induction in treated cells .
Q & A
Q. What are the standard synthetic routes for 1-(2-fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions influence yield and purity?
The compound is typically synthesized via condensation of hydrazine derivatives with β-keto esters or fluorinated phenylacetone precursors. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst choice (e.g., acetic acid or Lewis acids). For example, cyclization under acidic conditions at 100°C yields the dihydropyrazolone core, while excess fluorophenyl reactants may lead to side products like dimerized intermediates . Purity (>95%) is achievable via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase).
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- NMR : and NMR confirm regiochemistry (e.g., fluorophenyl substitution at N1 vs. C3). The dihydro-pyrazolone ring shows characteristic deshielded carbonyl carbons (~170–175 ppm in ) and NH protons (~10–12 ppm in ) .
- IR : A strong C=O stretch at ~1650–1680 cm and N–H bend at ~1550 cm validate the core structure .
- MS : High-resolution ESI-MS distinguishes isotopic patterns for fluorine (m/z 18.9984) and confirms molecular weight (CHFNO: 178.05 g/mol) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and non-covalent interactions. For dihydropyrazolones, the puckering amplitude () and phase angle () of the five-membered ring (calculated via Cremer-Pople parameters) reveal deviations from planarity due to steric effects from the 2-fluorophenyl group . SHELXL refinement (via Olex2 or WinGX) with high-resolution data (R < 0.05) can resolve disorder in the fluorophenyl moiety .
Q. What computational strategies are optimal for predicting the reactivity of this compound in medicinal chemistry applications?
- DFT : B3LYP/6-31G(d) optimizations model electrophilic attack sites (e.g., carbonyl carbon) and frontier molecular orbitals (HOMO/LUMO gaps ~5–6 eV) .
- Molecular Docking : AutoDock Vina or Glide can simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the fluorophenyl group’s hydrophobic interactions .
- ADMET Prediction : SwissADME estimates moderate solubility (LogP ~2.3) and CYP450 inhibition risks due to the fluorine atom’s electronegativity .
Q. How do solvent effects and substituent positions influence tautomeric equilibria in dihydropyrazolones?
In polar solvents (DMSO, water), the keto-enol tautomerism favors the enol form (C=C–OH), stabilized by hydrogen bonding. The 2-fluorophenyl substituent at N1 disfavors enolization due to steric hindrance, as shown by -NMR integration (DO exchange experiments) and UV-Vis spectral shifts (λ ~280 nm for keto vs. ~320 nm for enol) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Contradictions in IC values (e.g., COX-2 inhibition vs. antifungal activity) may arise from assay conditions (cell lines, substrate concentrations) or purity issues. Validate via:
- Dose-response curves : Ensure linearity (R > 0.98) across triplicate experiments.
- Counter-screening : Exclude off-target effects using kinase panels or cytotoxicity assays (e.g., MTT on HEK293 cells) .
- Structural validation : Cross-check with SC-XRD or NOESY to confirm active conformers .
Methodological Tables
Q. Table 1. Synthetic Optimization for this compound
| Parameter | Condition Range | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | 78 | 97 |
| Temperature (°C) | 80–120 | 100 | 82 | 98 |
| Catalyst | AcOH, ZnCl, None | AcOH | 75 | 96 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
